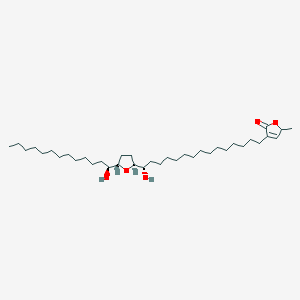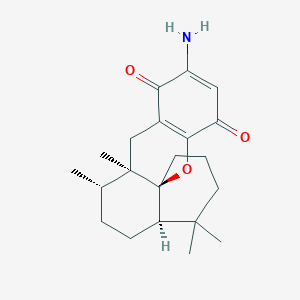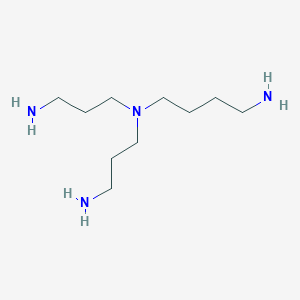
N,N-bis(3-aminopropyl)butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(4)-aminopropylspermidine is a polyazaalkane that is spermidine in which the amino hydrogen at postion 4 is replaced by a 3-aminopropyl group It has a role as a bacterial metabolite. It is a polyazaalkane, a primary amino compound and a tertiary amino compound. It derives from a spermidine. It is a conjugate acid of a N(4)-aminopropylspermidine(4+).
Aplicaciones Científicas De Investigación
Reactivity with Palladium(II) and Platinum(II) Salts
The reactivity of N,N-bis(3-aminopropyl)butane-1,4-diamine (spermine) with palladium(II) and platinum(II) salts has been studied. This research contributes to the understanding of how polyamines like spermine interact with these metals, leading to a variety of PdII and PtII complexes. These findings are important for applications in coordination chemistry and materials science (Codina et al., 1999).
Synthesis of Diamines and Diamino Ethers
A method for synthesizing 1,4-N,N-bis(alkylamino)butanes, including compounds related to N,N-bis(3-aminopropyl)butane-1,4-diamine, has been developed. This process involves hydrogenation of corresponding butadienes and cyclooctadienes. Such syntheses are foundational in developing new diamines and diamino ethers for various industrial and research applications (Chekulaeva et al., 1967).
Role in Coordination Chemistry
Research on hexadentate ligands, including derivatives of butane-1,4-diamine, reveals their importance in forming complexes with transition metal ions. This research is crucial in the field of coordination chemistry, where such ligands play a role in stabilizing various metal complexes (Hall et al., 2011).
Self-Assembly in Bolaamphiphiles
Study of the self-assembly of a 1,12-[N,N-bis(3-aminopropyl)-1,4-butane diamine] dodecane in aqueous media has shown that it forms unique nonbilayer nanoparticles and highly hydrated sponge-like structures. This research offers insights into the behavior of bolaamphiphiles in aqueous environments, which is valuable for nanotechnology and material science (Watson, 2004).
Hydrogen Bonded Interactions in Atmosphere
The molecular interaction between butane-1,4-diamine and sulfuric acid has been studied, showing that it forms stable complexes, potentially impacting atmospheric chemistry and environmental science. This research is significant in understanding the role of such compounds in atmospheric processes (Elm et al., 2016).
Gene Delivery Systems
Research on gene therapy has shown that C12 spermine amphiphiles, derivatives of butane-1,4-diamine, are effective in gene formulation and tumour transfection. This is a significant advancement in the development of safe and efficient gene delivery systems for medical applications (Kan et al., 2005).
Fluorescent Sensors Development
The development of fluorescent sensors using butane-1,4-diamine derivatives for detecting explosives in water showcases its application in security and environmental monitoring. This research highlights the potential of such compounds in the creation of sensitive and selective detection systems (Chakraborty & Mandal, 2018).
Propiedades
Nombre del producto |
N,N-bis(3-aminopropyl)butane-1,4-diamine |
|---|---|
Fórmula molecular |
C10H26N4 |
Peso molecular |
202.34 g/mol |
Nombre IUPAC |
N',N'-bis(3-aminopropyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H26N4/c11-5-1-2-8-14(9-3-6-12)10-4-7-13/h1-13H2 |
Clave InChI |
CAARYRKDWMNHCB-UHFFFAOYSA-N |
SMILES canónico |
C(CCN(CCCN)CCCN)CN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



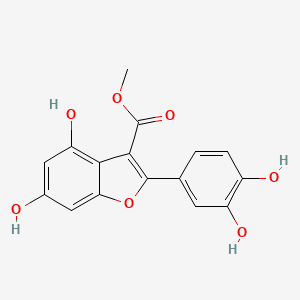
![(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane](/img/structure/B1250528.png)

![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea](/img/structure/B1250531.png)
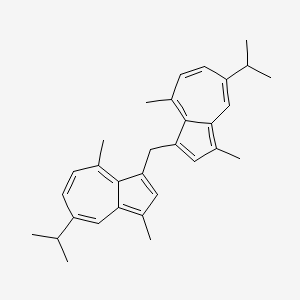

![(E)-N-[2-[Methyl[2,4-dichloro-3-[(2-methylquinoline-8-yl)oxymethyl]phenyl]amino]-2-oxoethyl]-3-[2-[2-(4-pyridyl)vinyl]pyridine-5-yl]acrylamide](/img/structure/B1250537.png)
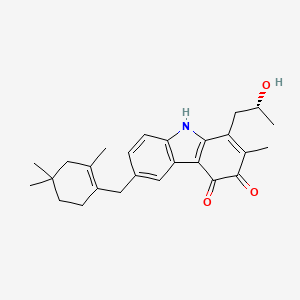
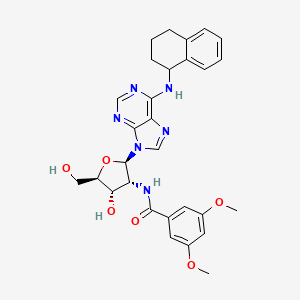
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250541.png)
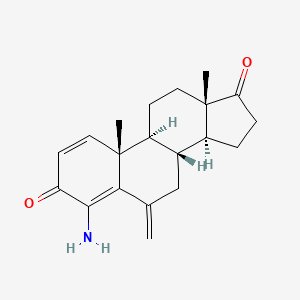
![methyl N-[(1R,4Z,8S,13E)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B1250543.png)
